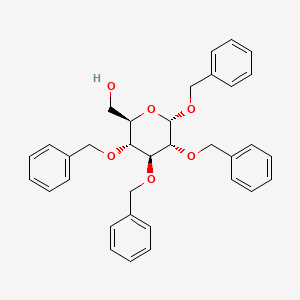

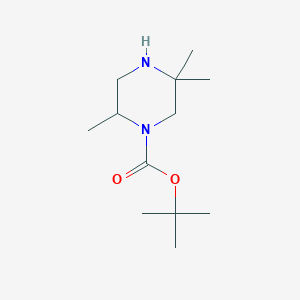

1-(1-(4-(Tert-butyl)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

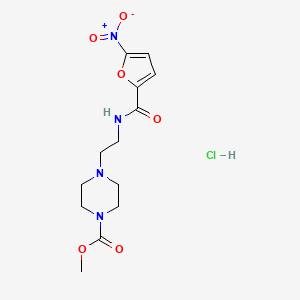

The compound is a complex organic molecule. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butyl and benzoyl groups suggest that this compound could be used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that work by inducing the degradation of specific proteins within cells .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development due to their prevalence in pharmaceuticals and alkaloids. The compound’s structure contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, and condensed piperidines. These derivatives play a crucial role in designing drugs targeting specific biological pathways .

PROTAC Development

The compound ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline serves as a rigid linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ubiquitin ligases. Incorporating rigid linkers impacts the 3D orientation of the degrader, influencing ternary complex formation and optimizing drug-like properties .

Semi-Flexible Linkers

3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: acts as a semi-flexible linker for PROTAC development. These linkers connect the protein-binding moiety and the E3 ligase-recruiting moiety in PROTAC molecules. Their flexibility allows efficient binding while maintaining structural stability .

ALK and ROS1 Inhibitors

Researchers have designed a series of 2-amino-4-(1-piperidine) pyridine derivatives as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for treating cancers driven by aberrant ALK and ROS1 signaling pathways .

Biological Evaluation

Ongoing studies explore the biological activity of synthetic and natural piperidines. Researchers investigate their effects on cellular processes, receptor interactions, and enzymatic pathways. Understanding their pharmacological profiles aids in identifying potential drug candidates .

Multicomponent Reactions

Efficient methods for synthesizing substituted piperidines involve multicomponent reactions. These strategies allow rapid assembly of complex molecules from simple starting materials. Researchers continue to explore novel multicomponent reactions for piperidine synthesis .

Mechanism of Action

properties

IUPAC Name |

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,3)19-11-9-18(10-12-19)23(30)26-15-13-20(14-16-26)27-17-22(29)28(24(27)31)21-7-5-4-6-8-21/h4-12,20H,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFAFEFGAGDFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)

![methyl 3-(3-chlorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2481309.png)

![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)

![2-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2481318.png)

![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea](/img/structure/B2481319.png)